molecular formula C9H11ClN2O2S B2449193 (4-Chloro-2,5-dimethoxyphenyl)thiourea CAS No. 72806-65-6

(4-Chloro-2,5-dimethoxyphenyl)thiourea

Cat. No. B2449193
CAS RN: 72806-65-6
M. Wt: 246.71
InChI Key: ISYJPUXGDXZTPR-UHFFFAOYSA-N
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Description

“(4-Chloro-2,5-dimethoxyphenyl)thiourea” is a chemical compound with the molecular formula C9H11ClN2O2S and a molecular weight of 246.72 . It is also known by its common name N-(4-Chloro-2,5-dimethoxyphenyl)thiourea .


Molecular Structure Analysis

The molecular structure of “(4-Chloro-2,5-dimethoxyphenyl)thiourea” consists of 9 carbon atoms, 11 hydrogen atoms, 1 chlorine atom, 2 nitrogen atoms, 2 oxygen atoms, and 1 sulfur atom .


Physical And Chemical Properties Analysis

The physical and chemical properties of “(4-Chloro-2,5-dimethoxyphenyl)thiourea” are not fully available. The molecular weight is 246.72 , but other properties such as density, boiling point, melting point, and flash point are not specified .

Scientific Research Applications

Antiviral Research

(4-Chloro-2,5-dimethoxyphenyl)thiourea derivatives have been explored for their potential as antiviral agents. For instance, the compound 1-(4-chloro-2,5-dimethoxyphenyl)-3-(3-propoxypropyl)thiourea has shown potent inhibitory activity against the reverse transcriptase of the human immunodeficiency virus type-1 (HIV-1), indicating its potential in drug development for blocking drug-resistant RT mutants (Weitman et al., 2011).

Crystal Structure Analysis

The crystal structures of various (4-Chloro-2,5-dimethoxyphenyl)thiourea derivatives have been extensively studied. These studies contribute to the understanding of molecular interactions and properties, which are crucial in the development of new compounds with desired biological activities (Saeed & Parvez, 2005).

Coordination Chemistry

The derivatives of (4-Chloro-2,5-dimethoxyphenyl)thiourea have been used to synthesize metal complexes. Such complexes are of interest in coordination chemistry for studying ligand-metal interactions, which have implications in various fields including catalysis and material science (Arslan et al., 2003).

Antimicrobial Activity

Some derivatives of (4-Chloro-2,5-dimethoxyphenyl)thiourea exhibit specific antimicrobial activities. These compounds have been evaluated against a range of pathogenic bacteria and fungi, suggesting their potential as antimicrobial agents, particularly in the treatment of multidrug-resistant infections (Limban et al., 2008).

Enzyme Inhibition and Sensing Applications

Thiourea derivatives, including those with the (4-Chloro-2,5-dimethoxyphenyl) moiety, have been studied as efficient enzyme inhibitors and mercury sensors. These applications demonstrate the versatility of these compounds in biochemical and environmental analysis (Rahman et al., 2021).

properties

IUPAC Name

(4-chloro-2,5-dimethoxyphenyl)thiourea
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11ClN2O2S/c1-13-7-4-6(12-9(11)15)8(14-2)3-5(7)10/h3-4H,1-2H3,(H3,11,12,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ISYJPUXGDXZTPR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1NC(=S)N)OC)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11ClN2O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

246.71 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

>37 [ug/mL] (The mean of the results at pH 7.4)
Record name SID26727644
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Product Name

N-(4-chloro-2,5-dimethoxyphenyl)thiourea

Citations

For This Compound
1
Citations
M Weitman, K Lerman, A Nudelman, DT Major… - European journal of …, 2011 - Elsevier
The reverse transcriptase (RT) of the human immunodeficiency virus type-1 (HIV-1) is still a prime target for drug development due to the continuing need to block drug-resistant RT …
Number of citations: 18 www.sciencedirect.com

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